3-Methoxy-4-methoxymethoxybenzylamine
Description
3-Methoxy-4-methoxymethoxybenzylamine is a benzylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and a methoxymethoxy group (-OCH₂OCH₃) at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₇NO₃, with a molecular weight of 211.25 g/mol. The methoxymethoxy group introduces steric bulk and electron-donating effects, which influence solubility, reactivity, and metabolic stability.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[3-methoxy-4-(methoxymethoxy)phenyl]methanamine |
InChI |
InChI=1S/C10H15NO3/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,6-7,11H2,1-2H3 |
InChI Key |
RWMQTNYSQZQJRY-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=C(C=C1)CN)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Methoxybenzylamine
- Substituents : Single methoxy group at the 4-position.
- Molecular Formula: C₈H₁₁NO.
- Molecular Weight : 137.18 g/mol.
- Boiling Point : 236–237°C.
- Solubility : Miscible in water, alcohol, and ether .
- Key Differences : The absence of the 3-methoxy and 4-methoxymethoxy groups results in lower molecular weight, higher water solubility, and reduced steric hindrance compared to the target compound.
3-Chloro-4-methoxybenzylamine
- Substituents : Chloro (-Cl) at 3-position and methoxy (-OCH₃) at 4-position.
- Molecular Formula: C₈H₁₀ClNO.
- Molecular Weight : 171.62 g/mol.
- Key Differences : The electron-withdrawing chloro group reduces basicity and alters reactivity in nucleophilic substitutions compared to the electron-donating methoxymethoxy group in the target compound .
3,4-(Methylenedioxy)benzylamine
- Substituents : Methylenedioxy (-O-CH₂-O-) bridging positions 3 and 4.
- Molecular Formula: C₈H₉NO₂.
- Molecular Weight : 151.16 g/mol.
Data Table: Comparative Properties
Research Findings and Implications
Metabolism : Methoxy groups in similar compounds (e.g., 3-methoxy-4-hydroxyphenylglycol) are metabolized via O-demethylation and deamination . The target compound’s methoxymethoxy group may slow metabolic degradation due to steric hindrance, enhancing bioavailability.
Synthesis : Analogous compounds like 3-methoxybenzyl bromide (bp: 152°C) suggest that the target compound could be synthesized via alkylation or etherification reactions .
Safety : Related benzylamine derivatives require protective equipment (gloves, eye protection) during handling, indicating similar precautions for the target compound .
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